molecular formula C7H16ClNO2 B3046835 (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride CAS No. 1311254-42-8

(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride

Cat. No.: B3046835
CAS No.: 1311254-42-8
M. Wt: 181.66
InChI Key: FATNKYMEPLXACA-UHFFFAOYSA-N
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Description

“(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride” is a primary amine hydrochloride derivative featuring a 1,4-dioxane ring substituted with two methyl groups at the 6,6-positions. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of approximately 179.64 g/mol (calculated).

It is structurally related to bicyclic ether-amine hybrids, which are often explored for their pharmacokinetic properties or as intermediates in organic synthesis .

Properties

IUPAC Name

(6,6-dimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2)5-9-4-6(3-8)10-7;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATNKYMEPLXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-42-8
Record name 1,4-Dioxane-2-methanamine, 6,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-42-8
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Record name (6,6-dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with methanamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound features a dioxane ring structure that contributes to its stability and reactivity. The presence of the amine group allows for interactions with biological targets, making it a valuable candidate for further investigation in pharmaceutical applications.

Medicinal Chemistry

(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride serves as a precursor in the synthesis of biologically active molecules. Its structural properties enable it to participate in various chemical reactions:

  • Nucleophilic Substitution : The amine group can be utilized to form new bonds with electrophiles, making it a versatile building block in organic synthesis.
  • Coupling Reactions : It can engage in coupling reactions to generate more complex molecular architectures that may exhibit enhanced biological activity.

Drug Development

The compound's potential as a drug candidate is noteworthy. Preliminary studies suggest that derivatives of this compound could exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.
  • Enzyme Inhibition : Research into structure-activity relationships (SAR) suggests that modifications to the dioxane ring or amine group could enhance binding affinity to specific enzymes, leading to potential therapeutic applications.

Case Study 1: Antimicrobial Properties

Research has indicated that derivatives of (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride may possess antimicrobial properties. A study comparing various dioxane derivatives found that those with specific substituents exhibited lower minimum inhibitory concentrations (MIC) against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential for developing new antibiotics based on this scaffold.

Case Study 2: Enzyme Inhibition

A recent investigation into the enzyme inhibition capabilities of dioxane derivatives highlighted the importance of the amine group's position and substituents on the ring. Compounds modified at the 2-position of the dioxane ring displayed enhanced inhibitory effects on enzymes involved in bacterial resistance mechanisms. This finding underscores the therapeutic potential of (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride in combating resistant strains.

Summary of Research Findings

Application AreaFindings
Medicinal ChemistryServes as a precursor for biologically active compounds; versatile in organic synthesis.
Antimicrobial ActivityPotential antibacterial properties against S. aureus and E. coli.
Enzyme InhibitionModifications enhance binding affinity; promising for drug development against resistant strains.

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Phenyl/Chloro Substituents: The 6,6-dimethyl substitution in the target compound may enhance lipophilicity compared to the unsubstituted (1,4-dioxan-2-yl) analog.
  • Stereochemistry : The (R)-enantiomer () highlights the importance of chirality in pharmacological activity, though data for the target compound’s stereoisomers are unavailable.

Pharmacological Analogs

While the target compound lacks explicit pharmacological data, structurally related hydrochlorides with documented applications include:

Terbinafine Hydrochloride

  • Structure : (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalene methanamine hydrochloride .
  • Key Differences : Linear alkyne chain and naphthalene group (vs. dioxane ring in the target compound).
  • Applications : Potent antifungal agent (squalene epoxidase inhibitor) with low water solubility (5.32 µg/mL) .

Diphenhydramine Hydrochloride

  • Structure : 2-(Diphenylmethoxy)-N,N-dimethylethanamine hydrochloride .
  • Key Differences: Ethanolamine backbone with diphenylmethoxy group (vs. dioxane-amine system).
  • Applications : Antihistamine with sedative properties.

Comparative Insights :

  • Solubility: Terbinafine’s low solubility contrasts with the target compound’s unknown solubility, underscoring the need for formulation optimization in hydrochloride salts.

Notes

Commercial Status : The compound is discontinued by major suppliers (CymitQuimica, Enamine Ltd), though niche vendors (e.g., Shandong Zhishang Chemical) may offer analogs .

Safety : Related compounds (e.g., (R)-isomer in ) carry GHS warnings (H302, H315, H319, H335), advising precautions against ingestion, skin irritation, and respiratory exposure.

Synthesis : Derivatives like 5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl-N,N-dimethylmethanamine () suggest synthetic routes involving etherification and amine functionalization.

Biological Activity

(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is a compound that has garnered interest in various fields of research, particularly in biochemistry and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, applications in scientific research, and relevant case studies.

The compound features a unique structural configuration that influences its biological activity. Its mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. The methanamine group allows for the formation of hydrogen bonds and electrostatic interactions with active sites on target molecules, which can modulate their activity and subsequently alter biochemical pathways and physiological responses.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes, impacting metabolic pathways.
  • Redox Activity : It participates in redox reactions, potentially generating reactive oxygen species (ROS), which can lead to oxidative stress within cells.

Biological Activity Overview

The biological activity of (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride can be summarized in the following areas:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly through its ability to influence cell signaling pathways associated with cancer progression.
  • Enzyme Inhibition : It has been investigated for its role in inhibiting enzymes involved in critical metabolic processes.
  • Cellular Effects : The compound affects cellular functions by modulating gene expression and influencing signaling pathways such as MAPK and NF-κB.

Case Study 1: Inhibition of Purine Nucleoside Phosphorylase (PNP)

A study highlighted the synthesis of novel inhibitors for PNP, where (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride was explored as a potential candidate. The results indicated significant inhibitory activity against PNP, suggesting its utility in treating conditions like cancer where purine metabolism is altered .

Case Study 2: Anticancer Properties

Research evaluating various derivatives of dioxane compounds demonstrated that those incorporating the (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine structure exhibited enhanced cytotoxic effects on human tumor cell lines. The mechanism was attributed to the generation of ROS and subsequent induction of apoptosis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine HClAntitumor, enzyme inhibitionModulation of enzyme activity
2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HClModerate antitumor activitySimilar enzyme interaction
1,4-Dioxan-2-yl)methanamine hydrochlorideLimited studiesLess defined mechanism

The table above compares (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride with similar compounds. Its unique structure contributes to distinct reactivity patterns and biological effects.

Applications in Scientific Research

(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is utilized across several domains:

  • Organic Synthesis : Acts as a building block for synthesizing complex organic molecules.
  • Biochemical Assays : Employed as a probe to study enzyme mechanisms and cellular responses.
  • Pharmaceutical Development : Investigated for potential therapeutic applications due to its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride
Reactant of Route 2
(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride

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